molecular formula C7H9NO2 B1329608 1-Methylpyrrole-2-acetic acid CAS No. 21898-59-9

1-Methylpyrrole-2-acetic acid

Cat. No. B1329608
CAS RN: 21898-59-9
M. Wt: 139.15 g/mol
InChI Key: SYYOUHJJSOLSJD-UHFFFAOYSA-N
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Patent
US05595988

Procedure details

Hydrazine monohydrate (65 ml) was added dropwise to a solution of methyl 1-methyl-1H-pyrrole-2-acetate (0.326 mol) in ethanol (300 ml) and the mixture was refluxed for 4 hours. The mixture was evaporated till dryness. The residue was taken up in dichloromethane and an aqueous potassium carbonate solution (10%) and extracted with dichloromethane. The organic layer was dried (MgSO4) and evaporated. The residue (48.8 g) was taken up in 1,1'-oxybisethane and the precipitate was filtered off, yielding 45.3 g (90%) of 1-methyl-1H-pyrrole-2-acetic acid, hydrazine (interm. 7).
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
0.326 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.NN.[CH3:4][N:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[CH2:10][C:11]([O:13]C)=[O:12]>C(O)C>[CH3:4][N:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[CH2:10][C:11]([OH:13])=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
65 mL
Type
reactant
Smiles
O.NN
Name
Quantity
0.326 mol
Type
reactant
Smiles
CN1C(=CC=C1)CC(=O)OC
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated till dryness
EXTRACTION
Type
EXTRACTION
Details
an aqueous potassium carbonate solution (10%) and extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 45.3 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.